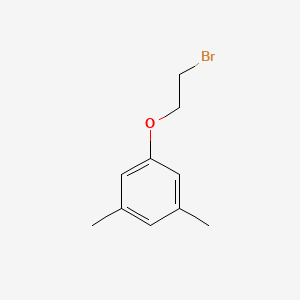

1-(2-Bromoethoxy)-3,5-dimethylbenzene

Descripción general

Descripción

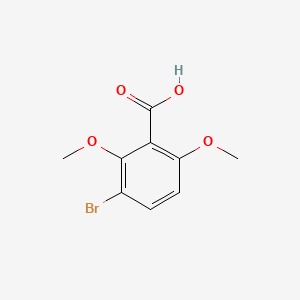

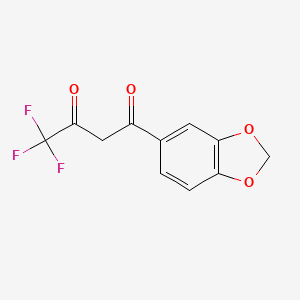

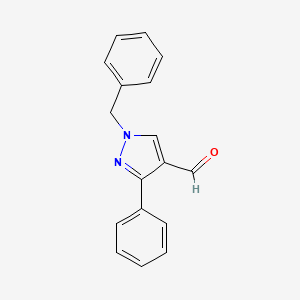

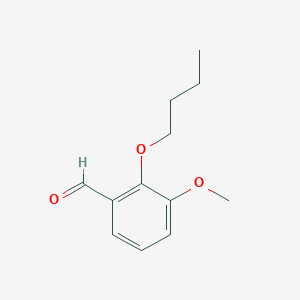

“1-(2-Bromoethoxy)-3,5-dimethylbenzene” is likely a brominated organic compound. It contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with two methyl groups and a bromoethoxy group .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethoxy)-3,5-dimethylbenzene” would consist of a benzene ring substituted with two methyl groups and a bromoethoxy group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

As a brominated compound, “1-(2-Bromoethoxy)-3,5-dimethylbenzene” might undergo various reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethoxy)-3,5-dimethylbenzene” would depend on its exact molecular structure. Brominated compounds tend to be relatively dense and may have significant reactivity due to the presence of the bromine atom .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure of Chalcone Derivatives

- Summary of Application: This compound is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants. These derivatives have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .

- Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .

- Results or Outcomes: Among the synthesized compounds, some showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism .

Bromide-based Nonflammable Electrolyte for Sodium Metal Batteries

- Summary of Application: This compound is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

- Methods of Application: The compound is used as a solvent in the electrolyte, which not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity .

- Results or Outcomes: The use of this electrolyte prolonged the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells .

Synthesis of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives

- Summary of Application: This compound is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .

Synthesis of a Squarine Dye

- Summary of Application: This compound is used in the synthesis of a squarine dye . Squarine dyes are known for their selective fluorogenic response towards certain cations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized squarine dye exhibited a selective fluorogenic response towards zinc cation .

Synthesis of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives

- Summary of Application: This compound is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .

Synthesis of a Squarine Dye

- Summary of Application: This compound is used in the synthesis of a squarine dye . Squarine dyes are known for their selective fluorogenic response towards certain cations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized squarine dye exhibited a selective fluorogenic response towards zinc cation .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZQWLHBAZGMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368944 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

CAS RN |

37136-93-9 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)